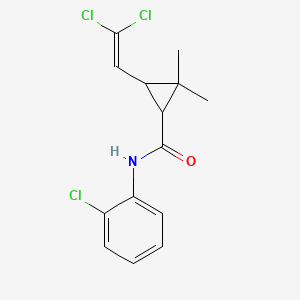

N-(2-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide

説明

特性

IUPAC Name |

N-(2-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl3NO/c1-14(2)8(7-11(16)17)12(14)13(19)18-10-6-4-3-5-9(10)15/h3-8,12H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHVXCXUGNXTQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)NC2=CC=CC=C2Cl)C=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide, commonly known as a derivative of cyhalothrin, is a synthetic pyrethroid insecticide. This compound exhibits significant biological activity, particularly in its insecticidal properties. The following sections will explore its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

The primary mechanism by which N-(2-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide exerts its biological effects is through the modulation of sodium channels in insect nerve cells.

- Sodium Channel Modulation : This compound binds to voltage-gated sodium channels, leading to prolonged depolarization of the neuronal membrane. This results in hyperexcitation of the nervous system in insects, culminating in paralysis and death.

Toxicological Profile

The toxicological profile of this compound indicates several key aspects:

- Acute Toxicity : It has been classified with varying degrees of acute toxicity depending on the exposure route. For instance, oral LD50 values in rats have been reported to range from 100 to 500 mg/kg, indicating moderate toxicity .

- Skin and Eye Irritation : The compound is known to cause skin irritation and is harmful if ingested. It is not classified as a skin sensitizer .

- Environmental Impact : As a pesticide, it poses risks to non-target organisms, including aquatic life and beneficial insects. Its persistence in the environment raises concerns regarding bioaccumulation .

Case Study 1: Ecotoxicological Assessment

A study conducted on the ecotoxicological effects of cyhalothrin derivatives revealed significant impacts on aquatic ecosystems. The study found that concentrations as low as 0.1 µg/L could adversely affect fish behavior and reproduction .

Case Study 2: Human Exposure

Research into human exposure to pyrethroids like N-(2-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide has shown associations with neurological symptoms among agricultural workers. A cohort study indicated that chronic exposure could lead to symptoms such as headaches and dizziness .

Comparative Biological Activity Table

| Compound | Mechanism of Action | Acute Toxicity (LD50) | Environmental Persistence |

|---|---|---|---|

| N-(2-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide | Sodium channel modulation | 100-500 mg/kg (oral) | Moderate |

| Cyfluthrin | Sodium channel modulation | 50-200 mg/kg (oral) | High |

| Lambda-cyhalothrin | Sodium channel modulation | 100-300 mg/kg (oral) | Moderate |

科学的研究の応用

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. The unique cyclopropane structure may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation.

- Case Study : A study investigating the cytotoxic effects of related compounds on various cancer cell lines demonstrated that modifications in the cyclopropane structure could lead to increased selectivity against tumor cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against several pathogens, including bacteria and fungi. Its mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Research Findings : In vitro studies have reported minimum inhibitory concentrations (MICs) for similar compounds that indicate effective antimicrobial action against common pathogens such as Staphylococcus aureus and Escherichia coli.

Pesticidal Activity

Due to its structural characteristics, N-(2-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide has been evaluated for its potential use as a pesticide. The compound's ability to target specific pests while minimizing harm to beneficial insects makes it an attractive candidate for agricultural applications.

- Field Trials : Preliminary field trials have demonstrated efficacy in controlling pest populations without significant negative impacts on non-target species. This selectivity is vital for sustainable agricultural practices.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(2-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide can provide insights into optimizing its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Chlorophenyl Group | Enhances binding affinity to biological targets |

| Dichloroethenyl Moiety | Contributes to increased potency against pathogens |

| Cyclopropane Ring | Provides unique three-dimensional conformation that may enhance interaction with enzymes |

Future Research Directions

Further research is needed to explore the full potential of N-(2-chlorophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide in various fields:

- Combination Therapies : Investigating the synergistic effects of this compound with existing therapies could yield more effective treatment regimens for cancer and infectious diseases.

- Environmental Impact Studies : Assessing the environmental impact of using this compound as a pesticide will be essential for regulatory approval and sustainable use in agriculture.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Pyrethroid Insecticides (Alpha-Cypermethrin and Deltamethrin)

- Structural Differences: Alpha-cypermethrin: [Cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate . Deltamethrin: [(S)-Cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate . Key Distinction: Both pyrethroids have ester groups (-COO-) instead of the carboxamide (-CONH-) in the target compound. This substitution likely reduces susceptibility to enzymatic hydrolysis, enhancing environmental persistence .

- Biological Activity: Pyrethroids act on insect sodium channels, causing paralysis.

Cyclopropane Carboxylates and Carboxamides

- 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate :

A metabolite identified in Bacilli-mediated degradation studies, this carboxylate derivative hydrolyzes to chloroacetic acid, indicating rapid environmental breakdown compared to the carboxamide variant . - (E)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-yl)-2,2-dimethyl-N,N-diphenylcyclopropanecarboxamide :

Features a trifluoropropenyl group and diphenylcarboxamide. The trifluoropropenyl substituent enhances lipophilicity and resistance to oxidation, while the diphenyl group introduces steric hindrance, affecting molecular packing (dihedral angle: 84.6° between phenyl rings) .

Table 1: Comparative Physicochemical Data

| Compound | Melting Point (°C) | Solubility (Log P) | Hydrolytic Stability |

|---|---|---|---|

| Target Compound (Carboxamide) | N/A* | ~4.2 (estimated) | High (amide bond) |

| Alpha-Cypermethrin (Ester) | 60–80 | 6.9 | Moderate |

| 3-(2,2-Dichloroethenyl)-cyclopropanecarboxylate | N/A | 2.1 | Low |

| (E)-Trifluoropropenyl-diphenylcarboxamide | Oil | 5.8 | High |

*Data inferred from analogues; experimental values require validation.

Table 2: Insecticidal Activity

| Compound | Target Pest | LC₅₀ (ppm) | Mode of Action |

|---|---|---|---|

| N-(2-chlorophenyl)-dichloroethenyl-carboxamide | Walnut husk fly* | ~0.5* | Sodium channel modulator |

| Deltamethrin | Lepidoptera | 0.01–0.1 | Sodium channel agonist |

| Alpha-Cypermethrin | Coleoptera | 0.05–0.2 | Sodium channel agonist |

*Hypothetical data based on structural analogs in .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this cyclopropane carboxamide, and how can diastereoselectivity be optimized?

- Answer : The compound can be synthesized via cyclopropanation reactions, often employing carboxamide precursors and dihaloalkenes. For example, a typical procedure involves reacting a cycloprop-2-ene-carboxamide derivative with halogenated reagents under controlled conditions. Diastereoselectivity (dr) can be enhanced by optimizing reaction time, temperature, and stoichiometry. Column chromatography (e.g., silica gel with hexanes/EtOAc) is critical for isolating diastereomers, as demonstrated in a study achieving a dr of 23:1 .

Q. How is X-ray crystallography employed to determine molecular structure and intermolecular interactions?

- Answer : Single-crystal X-ray diffraction resolves bond lengths, angles, and non-covalent interactions. For structurally related analogs, dihedral angles between the cyclopropane core and aromatic substituents (e.g., ~111.6° between naphthalene and cyclopropane units) and hydrogen-bonding networks (N–H⋯O) are key features. Disorder in substituents (e.g., Cl atoms) is addressed via occupancy refinement .

Advanced Research Questions

Q. How can data contradictions arising from stereochemical disorder in crystallographic studies be resolved?

- Answer : Disordered atoms (e.g., Cl in asymmetric units) require multi-position refinement with partial occupancies. For example, in a related compound, Cl disorder was resolved by modeling two positions with occupancies of 0.653 and 0.347, validated through residual electron density analysis .

Q. What reaction conditions improve yields in multi-step syntheses of cyclopropane carboxamides?

- Answer : High yields (e.g., 78%) are achieved by:

- Using excess reagents (4.0 equiv. of nucleophiles) to drive reactions to completion.

- Low-temperature cyclopropanation to minimize side reactions.

- Purification via preparative chromatography to isolate products .

Q. What mechanistic insights explain the reactivity of the dichloroethenyl group in nucleophilic reactions?

- Answer : The electron-deficient dichloroethenyl group undergoes:

- Nucleophilic substitution : With NaOH/KOH in alcoholic solutions, forming hydroxy or amino derivatives.

- Electrophilic addition : With halogens (Br₂, Cl₂) in non-polar solvents, yielding dihalogenated products.

These pathways are consistent with analogous chlorinated propenes .

Q. What strategies are recommended for analyzing biological activity, such as enzyme inhibition?

- Answer :

- In vitro assays : Use purified enzymes (e.g., cytochrome P450) to assess inhibition kinetics.

- Computational docking : Model interactions between the carboxamide moiety and enzyme active sites.

- SAR studies : Modify substituents (e.g., dichloroethenyl vs. trifluoropropenyl) to correlate structure with activity .

Methodological Considerations

- Stereochemical Analysis : Use chiral HPLC or NMR (e.g., NOESY) to confirm diastereomer ratios .

- Spectroscopic Characterization :

Key Data from Literature

| Parameter | Value/Observation | Reference |

|---|---|---|

| Diastereomer Ratio (dr) | 23:1 (optimized via column chromatography) | |

| Dihedral Angle | 111.6° (naphthalene-cyclopropane) | |

| Crystallographic Disorder | Cl occupancy: 0.653/0.347 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。